molecular formula C9H5ClN2O4 B11760232 5-chloro-7-nitro-1H-indole-2-carboxylic acid

5-chloro-7-nitro-1H-indole-2-carboxylic acid

Cat. No.: B11760232
M. Wt: 240.60 g/mol
InChI Key: OITGMXKMPMPOGW-UHFFFAOYSA-N
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Description

5-Chloro-7-nitro-1H-indole-2-carboxylic acid (CAS 1120345-33-6) is a high-purity chemical intermediate designed for advanced medicinal chemistry and drug discovery research . This compound features the indole-2-carboxylic acid scaffold, which is a promising structure for the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs) . Research indicates that the indole nucleus, particularly the nitrogen atom and the 2-carboxyl group, can chelate the two Mg 2+ ions within the active site of HIV-1 integrase, a critical mechanism for inhibiting the viral replication cycle . The strategic 5-chloro and 7-nitro substitutions on the indole ring are key for exploring structure-activity relationships, as introducing halogenated aromatic systems can enhance π-stacking interactions with biological targets like viral DNA . Beyond antiviral applications, the indole-2-carboxylic acid core is a versatile scaffold investigated for a range of biological activities, including as inhibitors of Mcl-1 for oncology research and in the development of treatments for neglected tropical diseases . This reagent is offered with comprehensive analytical data to ensure identity and purity. It is supplied with cold-chain transportation to preserve stability and is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals .

Properties

Molecular Formula

C9H5ClN2O4

Molecular Weight

240.60 g/mol

IUPAC Name

5-chloro-7-nitro-1H-indole-2-carboxylic acid

InChI

InChI=1S/C9H5ClN2O4/c10-5-1-4-2-6(9(13)14)11-8(4)7(3-5)12(15)16/h1-3,11H,(H,13,14)

InChI Key

OITGMXKMPMPOGW-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(NC2=C(C=C1Cl)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

The nitration is performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The chlorine atom at position 5 deactivates the aromatic ring, favoring nitration at the para position (C7). The carboxylic acid group at C2 is often protected as an ethyl ester to prevent side reactions.

Typical Procedure :

  • Esterification : 5-Chloro-1H-indole-2-carboxylic acid is treated with thionyl chloride (SOCl₂) in ethanol to form the ethyl ester (yield: 85–90%).

  • Nitration : The ester is reacted with HNO₃/H₂SO₄ at 0–5°C for 4–6 hours, yielding the 7-nitro derivative (yield: 60–70%).

  • Hydrolysis : The ester is hydrolyzed with aqueous NaOH in ethanol to regenerate the carboxylic acid (yield: 90–95%).

Key Data

StepReagents/ConditionsYield (%)Purity (%)Reference
EsterificationSOCl₂, EtOH, reflux85–90>95
NitrationHNO₃/H₂SO₄, 0–5°C60–7090
HydrolysisNaOH, EtOH/H₂O, 60°C90–95>98

Condensation and Cyclization Approach

An alternative method involves constructing the indole core from substituted phenylhydrazines and α-ketoesters, followed by sequential functionalization.

Synthesis of 5-Chloro-7-Nitroindole Scaffold

  • Hydrazine Formation : 5-Chloro-2-nitroaniline is diazotized and coupled with ethyl pyruvate to form a hydrazone intermediate.

  • Cyclization : The hydrazone undergoes Fischer indole cyclization under acidic conditions (HCl/EtOH, reflux) to yield ethyl 5-chloro-7-nitroindole-2-carboxylate.

  • Hydrolysis : The ester is hydrolyzed as described in Section 1.1.

Challenges :

  • The regioselective synthesis of 5-chloro-2-nitroaniline is non-trivial, requiring careful control of nitration conditions.

  • Cyclization yields are moderate (50–60%) due to competing side reactions.

Sequential Halogenation and Nitration

For substrates lacking pre-installed chlorine, electrophilic chlorination can precede nitration.

Chlorination of 7-Nitroindole-2-Carboxylic Acid

  • Nitration : Indole-2-carboxylic acid is nitrated at C7 using HNO₃/H₂SO₄.

  • Chlorination : The nitro group directs electrophilic chlorination (Cl₂/FeCl₃) to C5, yielding the target compound.

Limitations :

  • Over-chlorination at other positions is common, necessitating rigorous purification.

  • Overall yield is lower (40–50%) compared to the nitration-first approach.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety:

  • Continuous Flow Nitration : Reduces thermal runaway risks and improves mixing.

  • Catalytic Hydrogenation for Byproduct Reduction : Palladium on carbon (Pd/C) minimizes nitro group over-reduction.

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantagesYield (%)Scalability
Nitration of Pre-Chlorinated IndoleHigh regioselectivity; Fewer stepsRequires ester protection/deprotection60–70High
Condensation/CyclizationBuilds core from simple precursorsLow cyclization yield; Complex starting materials50–60Moderate
Sequential HalogenationFlexible functionalizationPoor regioselectivity; Low yield40–50Low

Chemical Reactions Analysis

Key Reaction Types

The compound undergoes several transformative reactions due to its functional groups (nitro, chlorine, and carboxylic acid). Below is a synthesis of its reaction pathways based on available literature:

Nitro Group Reduction

The nitro group at position 7 can be reduced to an amino group using reducing agents like hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂). This reaction typically occurs under catalytic hydrogenation or acidic conditions .

Chlorine Substitution

The chlorine atom at position 5 is susceptible to nucleophilic aromatic substitution. This reaction enables the introduction of diverse substituents (e.g., alkyl, aryl, or heteroatom-containing groups) depending on the nucleophile used.

Oxidation Reactions

The indole ring may undergo oxidation, particularly in the presence of reactive functional groups. This can lead to derivatives with altered ring structures or functional groups.

Reaction Comparison Table

Reaction TypeMechanismConditionsProduct Example
Nitro Reduction Catalytic hydrogenationH₂ gas, Pd/C, acidic conditions5-chloro-7-amino-1H-indole-2-carboxylic acid
Chlorine Substitution Nucleophilic aromatic substitutionNucleophile (e.g., NH₃, OH⁻), heat5-substituted indole derivatives
Oxidation Electrophilic attackOxidizing agents (e.g., KMnO₄)Oxidized indole derivatives
Dehydrogenative Heck Rhodium electrocatalysisUndivided cell, constant currentPyrano[3,4-b]indol-1(9H)-ones

Biological and Chemical Implications

  • Bioreduction : The nitro group undergoes bioreduction in biological systems, generating reactive intermediates that may interact with cellular targets, contributing to antimicrobial or anticancer activity .

  • Allosteric Modulation : Derivatives of indole-2-carboxylic acids (e.g., ORG27569) exhibit allosteric modulation of cannabinoid receptors, altering signaling pathways .

Structural Analogues and Reactivity

Comparative analysis with related compounds highlights positional effects on reactivity:

CompoundKey FeaturesReactivity Differences
5-chloro-7-nitro-1H-indole Chlorine at 5, nitro at 7Distinct substitution patterns
7-chloro-5-nitro-1H-indole Chlorine at 7, nitro at 5Altered regioselectivity in reactions
5-nitro-1H-indole No chlorineReduced reactivity toward substitution

Scientific Research Applications

5-Chloro-7-nitro-1H-indole-2-carboxylic acid and its derivatives have demonstrated various biological activities:

Antiviral Activity

Research indicates that indole-2-carboxylic acid derivatives, including this compound, can inhibit HIV-1 integrase, an essential enzyme for viral replication. The compound has shown promising results with an IC50 value indicating effective inhibition of integrase activity, suggesting its potential as a therapeutic agent against HIV .

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of this compound derivatives against various cancer cell lines. For instance, certain derivatives exhibited GI50 values ranging from 29 nM to 42 nM, outperforming established drugs like erlotinib in specific cancer models . This indicates the compound's potential as a lead structure in anticancer drug development.

Case Study 1: HIV Integrase Inhibition

A study reported the design and synthesis of several indole derivatives aimed at inhibiting HIV integrase. Among them, a derivative of this compound was identified as a potent inhibitor with an IC50 value significantly lower than that of many existing therapies. The study emphasized the importance of structural modifications to enhance binding affinity and selectivity towards the integrase enzyme .

Case Study 2: Anticancer Activity

In another investigation, a series of substituted indole derivatives were synthesized and tested for their antiproliferative activity against various cancer cell lines. The results indicated that compounds derived from this compound exhibited significant cytotoxicity, particularly against melanoma and pancreatic cancer cells, showcasing their potential as new anticancer agents .

Comparison Table of Biological Activities

CompoundTarget ActivityIC50/ GI50 ValueReference
This compoundHIV Integrase InhibitionIC50 = 3.11 μM
Derivative A (from above)Antiproliferative (MCF-7)GI50 = 29 nM
Derivative B (from above)Antiproliferative (Panc-1)GI50 = 42 nM

Mechanism of Action

The mechanism of action of 5-chloro-7-nitro-1H-indole-2-carboxylic acid is primarily related to its ability to interact with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify proteins or nucleic acids. The chloro group and carboxylic acid moiety can also contribute to the binding affinity and specificity of the compound towards its molecular targets.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The nitro group at position 7 in the target compound enhances polarity and acidity compared to methyl-substituted analogs like 5-chloro-7-methyl-1H-indole-2-carboxylic acid . Chloro vs. Methyl: Chloro at position 5 (target) vs. Carboxylic Acid vs. Ester: The carboxylic acid group (target) increases water solubility, whereas ethyl esters (e.g., Ethyl 7-nitro-1H-indole-2-carboxylate) improve lipophilicity, influencing pharmacokinetic properties .

Biological Activity

5-Chloro-7-nitro-1H-indole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and findings from recent research studies.

Chemical Structure and Properties

The structure of this compound features an indole ring system with a nitro group at the 7-position and a carboxylic acid functional group at the 2-position. This configuration is crucial for its biological activity, as it allows for interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with multiple receptors and enzymes. The indole nucleus is known to chelate metal ions, which is essential for the inhibition of specific enzymatic pathways.

Key Mechanisms Include:

  • Receptor Binding : The compound exhibits high-affinity binding to various receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition : It has been shown to inhibit enzymes such as integrase, which plays a critical role in HIV replication. For instance, derivatives of indole-2-carboxylic acid demonstrated IC50 values as low as 3.11 μM against HIV integrase .
  • Antioxidant Activity : The nitro group can undergo reduction, leading to the formation of amino derivatives that may exert antioxidant effects.

Biological Activities

This compound has been studied for various biological activities:

Research Findings and Case Studies

Recent studies have provided insights into the efficacy and mechanisms of this compound:

Table 1: Summary of Biological Activities

Activity TypeIC50 Value (μM)Reference
HIV Integrase Inhibition3.11
Antiproliferative (A549)25
Antioxidant ActivityVariable

Case Study: Antiviral Efficacy

In a study focused on HIV integrase inhibitors, researchers synthesized various derivatives of indole-2-carboxylic acid. The optimized compound exhibited significantly enhanced inhibitory activity compared to the parent compound, highlighting the importance of structural modifications in improving efficacy .

Case Study: Anticancer Activity

Another study evaluated the antiproliferative effects of several indole derivatives, including this compound. Results indicated that these compounds could induce cell cycle arrest and apoptosis in cancer cell lines, thus supporting their potential use in cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-chloro-7-nitro-1H-indole-2-carboxylic acid, and what experimental conditions optimize yield?

  • Methodology : A common approach for analogous indole derivatives involves condensation reactions under reflux with acetic acid. For example, 3-formyl-indole-2-carboxylic acid derivatives can react with aminothiazolones or thioureas in acetic acid at elevated temperatures (reflux for 3–5 hours) . Adapting this, nitration and chlorination steps would require careful control of reaction temperatures and stoichiometry.
  • Key Considerations : Use inert atmospheres (e.g., nitrogen) to prevent decomposition of nitro groups. Monitor reaction progress via TLC or HPLC.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm substitution patterns (e.g., chlorine at position 5, nitro at position 7) via 1H^1H- and 13C^{13}C-NMR chemical shifts .
  • HPLC : Assess purity using reverse-phase chromatography with UV detection at 254 nm (suitable for indole chromophores) .
  • Mass Spectrometry : Verify molecular weight (expected m/zm/z: ~252.6 for C9H5ClN2O4\text{C}_9\text{H}_5\text{ClN}_2\text{O}_4) via ESI-MS or HRMS .

Q. What solvent systems are optimal for dissolving this compound in biological assays?

  • Solubility Data : While direct data for this compound is limited, structurally similar indole-2-carboxylic acids (e.g., 5-chloro-1H-indole-2-carboxylic acid) show moderate solubility in DMSO (>10 mM) and methanol, but poor solubility in water . Pre-dissolve in DMSO for in vitro studies, ensuring final concentrations ≤0.1% to avoid cytotoxicity.

Advanced Research Questions

Q. How does the nitro group at position 7 influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Insight : The nitro group is a strong electron-withdrawing group, which can direct electrophilic substitution to specific positions. For Suzuki-Miyaura couplings, the chloro substituent at position 5 may act as a leaving group. However, the nitro group’s steric and electronic effects might require palladium catalysts with high activity (e.g., Pd(PPh3_3)4_4) and elevated temperatures .
  • Case Study : Boronate esters of similar indole derivatives (e.g., ethyl 5-chloro-7-borono-indole-2-carboxylate) have been used in Suzuki reactions .

Q. What stability challenges arise during long-term storage, and how can they be mitigated?

  • Stability Profile : Nitro-substituted indoles are prone to photodegradation and thermal decomposition. Store at –20°C in amber vials under inert gas (argon) .
  • Decomposition Pathways : Monitor for nitro group reduction (to amine) or decarboxylation via periodic HPLC analysis.

Q. Are there known contradictions in the compound’s reported toxicity data, and how should researchers address them?

  • Conflicting Evidence : Some safety data sheets (SDS) for similar indoles classify them as non-hazardous , while others recommend stringent handling (e.g., P95 respirators, chemical-resistant gloves) due to potential dust inhalation risks .
  • Resolution : Assume precautionary measures: use fume hoods, minimize aerosol generation, and adhere to OSHA/NIOSH guidelines for nitroaromatics .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • In Silico Strategies :

  • Docking Studies : Use the crystal structure of indole-2-carboxylic acid derivatives (e.g., PDB ligand 3ZB) to model binding to enzymes like cyclooxygenase or kinases .
  • QSAR : Correlate electronic properties (e.g., Hammett σ values for nitro and chloro groups) with activity trends in lead optimization .

Data Gaps and Research Recommendations

  • Physical Properties : No experimental data exists for melting point, solubility, or pKa. Prioritize differential scanning calorimetry (DSC) and potentiometric titration .
  • Toxicokinetics : Absence of in vivo data necessitates Ames testing and hepatic microsome stability assays for drug discovery applications .

Safety and Handling Protocols

AspectRecommendationReference
Personal Protective Equipment (PPE) P95 respirator, nitrile gloves, lab coat
Ventilation Fume hood with ≥100 ft/min airflow
Spill Management Absorb with vermiculite; avoid water to prevent dissolution into drains

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